molecular formula C18H20N2O5S B2873546 methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477857-75-3

methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No. B2873546
CAS RN: 477857-75-3
M. Wt: 376.43
InChI Key: SKKIAQQWZFPTCT-UHFFFAOYSA-N
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Description

“Methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 477857-75-3. It has a molecular weight of 376.43 .


Molecular Structure Analysis

The molecular formula of the compound is C18H20N2O5S . The InChI code is 1S/C18H20N2O5S/c1-11-9-19 (10-12 (2)25-11)17 (22)15 (21)13-5-4-7-20 (13)14-6-8-26-16 (14)18 (23)24-3/h4-8,11-12H,9-10H2,1-3H3 .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Nitrogen-Bridged Heterocycles : A study highlighted the synthesis of novel heterocyclic compounds via reactions involving thiocarbonylmethylides, leading to derivatives with potential applications in materials science and organic synthesis (A. Kakehi, S. Ito, & Jun-ichi Hakui, 1993).

  • Tetrasubstituted Thiophenes : Another research demonstrated a simple and efficient method for synthesizing dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, contributing to the development of functional organic materials (S. N. Sahu et al., 2015).

Luminescent Materials

  • Organic Light-Emitting Diodes (OLEDs) : Research on cyclometalated iridium complexes with thiophene-based ligands has shown significant potential in creating highly efficient red phosphorescent materials for OLED applications, indicating a path towards advanced display and lighting technologies (A. Tsuboyama et al., 2003).

Catalysis and Organic Synthesis

  • Spirooxindole Derivatives : A study presented an enantioselective approach to synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, showcasing the utility of these compounds in medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).

  • 3-Methylthio-Substituted Furans : The preparation of 3-methylthio-substituted furans and related compounds from aryl methyl ketones demonstrates the versatility of these compounds in organic synthesis, particularly in the construction of complex molecular structures (Guodong Yin et al., 2008).

Functional Materials

  • Metal-Organic Frameworks (MOFs) : The development of lanthanide-based MOFs utilizing pyridylcarboxylate ligands has led to materials with unique adsorption properties and potential applications in gas storage, separation, and sensing technologies (Bin Zhang et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H302, H312, H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-[2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoacetyl]pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-11-9-19(10-12(2)25-11)17(22)15(21)13-5-4-7-20(13)14-6-8-26-16(14)18(23)24-3/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKIAQQWZFPTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=O)C2=CC=CN2C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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